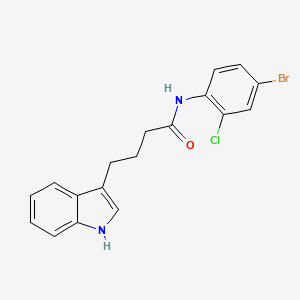![molecular formula C17H17F3N2O2 B10806142 4-acetyl-3,5-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B10806142.png)
4-acetyl-3,5-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-352157 involves several steps, including the preparation of intermediates and the final compound. The synthetic routes typically involve the use of various reagents and catalysts under specific reaction conditions. The preparation method for heterocyclic compounds like WAY-352157 often includes steps such as cyclization, substitution, and reduction reactions . Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
WAY-352157 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Cyclization: This reaction involves the formation of a ring structure. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
WAY-352157 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying heterocyclic chemistry and reaction mechanisms.
Biology: It is used in studies of cellular signaling pathways and receptor interactions.
Medicine: It has potential therapeutic applications due to its P2X3 antagonistic activity, which may be useful in treating conditions such as chronic pain and inflammation.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of WAY-352157 involves its interaction with P2X3 receptors, which are a type of purinergic receptor found in various tissues. By antagonizing these receptors, WAY-352157 can inhibit the signaling pathways that lead to pain and inflammation. This involves blocking the binding of adenosine triphosphate (ATP) to the receptor, thereby preventing the activation of downstream signaling cascades .
Comparison with Similar Compounds
WAY-352157 can be compared with other P2X3 antagonists and heterocyclic compounds. Similar compounds include:
AF-353: Another P2X3 antagonist with similar properties but different chemical structure.
A-317491: A P2X3 antagonist with a different mechanism of action.
JNJ-47965567: A P2X3 antagonist with higher selectivity for P2X3 receptors.
WAY-352157 is unique due to its combination of high P2X3 antagonistic activity, good selectivity, low toxicity, good metabolic stability, and minimal taste influence .
Properties
Molecular Formula |
C17H17F3N2O2 |
|---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
4-acetyl-3,5-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C17H17F3N2O2/c1-9-14(11(3)23)10(2)22-15(9)16(24)21-8-12-5-4-6-13(7-12)17(18,19)20/h4-7,22H,8H2,1-3H3,(H,21,24) |
InChI Key |
UNNLQJDCHQZYMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B10806074.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B10806087.png)
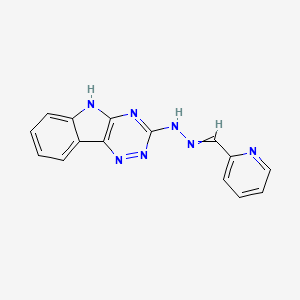
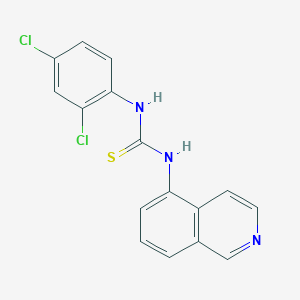
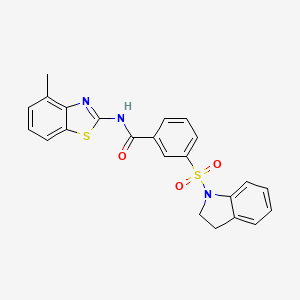
![ethyl N-[4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-oxo-chromen-7-yl]carbamate](/img/structure/B10806098.png)
![2-Amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B10806103.png)
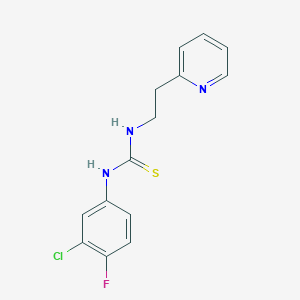
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B10806115.png)
![Methyl 2-[2-[[3-hydroxy-2-(4-methylphenyl)-1-oxoisoquinolin-4-yl]methylideneamino]-1,3-thiazol-4-yl]acetate](/img/structure/B10806129.png)
![7-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10806138.png)
